3-amino-5-metoxietil-1H-indol-2-carboxilato

Descripción general

Descripción

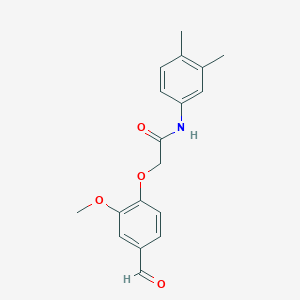

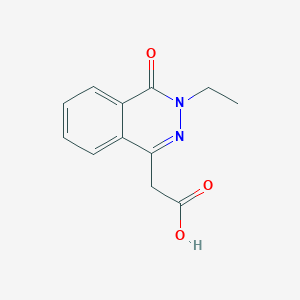

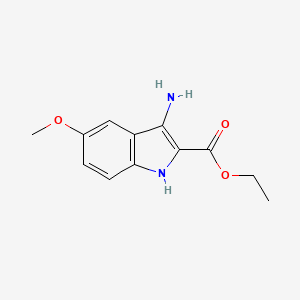

Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate is a compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of biological activities, and their derivatives are often synthesized for pharmaceutical applications. The methoxy group and the amino group on the indole ring can influence the molecule's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. For instance, ethyl 5-hydroxyindole-3-carboxylates were designed and synthesized, and their structures confirmed by spectroscopic methods . Similarly, methyl 5-methoxy-1H-indole-2-carboxylate (MMIC) was prepared via esterification . Another approach involved the treatment of indol-2(3H)-ones with ethyl chloroformate and triethylamine to yield ethyl 3-(ethynyl)-2-(ethoxycarbonyloxy)indole-1-carboxylates . These methods demonstrate the versatility in synthesizing indole derivatives, which could be adapted for the synthesis of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate.

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR, FT-Raman, UV, 1H, and 13C NMR are commonly used to characterize the molecular structure of indole derivatives . Computational studies, including DFT methods, can provide insights into the HOMO-LUMO energy distribution, bonding, and anti-bonding structures of the molecule . These analyses are crucial for understanding the electronic nature and reactivity of the molecule.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions. For example, ethyl 1-methyl 2-ethoxy 3-indole carboxylate behaves as an alkylating reagent with nucleophiles . Oxidative heterocyclization and condensation reactions are also possible, as seen with methyl 3-acetyl-5-[(methoxycarbonyl)amino]-2-methyl-1H-indole-1-carboxylate . These reactions can be sensitive to steric effects and may lead to the formation of different products depending on the reaction conditions and the substituents on the indole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be influenced by their substituents. For instance, the introduction of a methoxy group can affect the molecule's polarity, solubility, and reactivity . Schiff base compounds derived from indole carboxylates can exhibit intramolecular hydrogen bonding, which can influence their thermal and crystal properties . The synthesis of genuine ethyl 9-methoxy-1H-benz[f]indole-2-carboxylate revealed different physical properties from previously reported indoles, highlighting the importance of accurate characterization .

Aplicaciones Científicas De Investigación

Tratamiento del Cáncer

Los derivados del indol, incluyendo el 3-amino-5-metoxietil-1H-indol-2-carboxilato, han mostrado promesa en el tratamiento del cáncer. Están siendo estudiados por su capacidad para atacar e inhibir el crecimiento de las células cancerosas. La estructura del compuesto le permite interactuar con varios objetivos biológicos, lo que podría llevar al desarrollo de nuevos fármacos anticancerígenos .

Actividad Antimicrobiana

La investigación indica que los derivados del indol poseen propiedades antimicrobianas significativas. Esto los hace valiosos en el desarrollo de nuevos antibióticos que pueden combatir las cepas resistentes de bacterias y otros patógenos .

Agentes Antivirales

Se ha informado que los compuestos indolicos exhiben actividades antivirales. Se pueden estructurar para inhibir la replicación de virus, incluidos los virus de la influenza y Coxsackie B4, ofreciendo una vía hacia nuevos medicamentos antivirales .

Agentes Neuroprotectores

El potencial neuroprotector de los derivados del indol es otra área de interés. Estos compuestos pueden proteger las células nerviosas del daño, lo que es crucial en el tratamiento de enfermedades neurodegenerativas como el Alzheimer y el Parkinson .

Propiedades Antiinflamatorias

Los indoles también se están explorando por sus efectos antiinflamatorios. Podrían conducir al desarrollo de nuevos fármacos antiinflamatorios que pueden ser más efectivos o tener menos efectos secundarios que los medicamentos actuales .

Aplicaciones Antidiabéticas

El papel de los derivados del indol en el control de la diabetes es un campo emergente. Estos compuestos pueden influir en la secreción o sensibilidad de la insulina, proporcionando un nuevo enfoque para el tratamiento de la diabetes .

Actividad Antituberculosa

Los compuestos basados en el indol han mostrado actividad contra Mycobacterium tuberculosis, la bacteria que causa la tuberculosis. Esto abre posibilidades para nuevos tratamientos para este persistente problema de salud global .

Producción de Alcaloides Sintéticos

Los derivados del indol son intermediarios clave en la síntesis de alcaloides, que son compuestos con diversos efectos farmacológicos. El this compound se puede utilizar para sintetizar alcaloides complejos con posibles aplicaciones terapéuticas .

Mecanismo De Acción

Target of Action

Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for treatment and the development of new useful derivatives .

Mode of Action

The mode of action of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate involves its interaction with its targets, leading to various biological changes. Indole derivatives, including ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate affects various biochemical pathways due to its broad-spectrum biological activities . The compound’s interaction with its targets can lead to changes in these pathways, resulting in diverse downstream effects. For instance, indole derivatives have been reported to show inhibitory activity against influenza A .

Result of Action

The molecular and cellular effects of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate’s action are diverse, given its broad-spectrum biological activities . For example, certain indole derivatives have shown anti-inflammatory and analgesic activities .

Action Environment

The action, efficacy, and stability of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . .

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-3-17-12(15)11-10(13)8-6-7(16-2)4-5-9(8)14-11/h4-6,14H,3,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKRXQYFEJCJEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355671 | |

| Record name | ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89607-80-7 | |

| Record name | ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298760.png)

![5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1298764.png)

![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1298765.png)